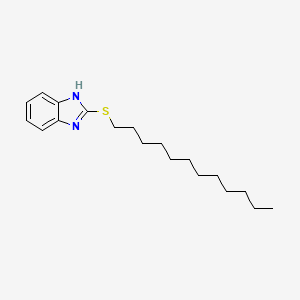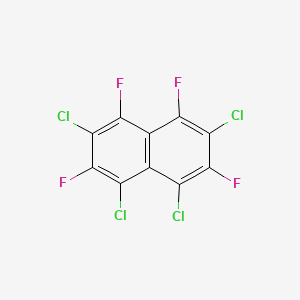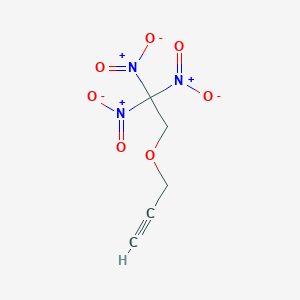
3-(2,2,2-Trinitroethoxy)prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trinitroethoxy)prop-1-yne is an organic compound characterized by the presence of a prop-1-yne backbone with a 2,2,2-trinitroethoxy substituent. This compound is notable for its high energy content due to the presence of multiple nitro groups, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trinitroethoxy)prop-1-yne typically involves the reaction of propargyl alcohol with trinitroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then subjected to further nitration to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing the risk associated with handling highly energetic materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,2-Trinitroethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties significantly.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups or the alkyne position, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted alkynes and ethers.
Applications De Recherche Scientifique
3-(2,2,2-Trinitroethoxy)prop-1-yne has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitro group interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in the production of specialized polymers and materials with enhanced energetic properties.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trinitroethoxy)prop-1-yne involves the release of energy through the decomposition of its nitro groups. This decomposition can generate reactive intermediates that interact with molecular targets, leading to various chemical transformations. The pathways involved include radical formation and subsequent reactions with surrounding molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trinitroethanol: Shares the trinitroethoxy group but lacks the alkyne functionality.
Propargyl Alcohol: Contains the alkyne group but lacks the nitro substituents.
Trinitrotoluene (TNT): Another high-energy compound with multiple nitro groups but a different structural framework.
Uniqueness
3-(2,2,2-Trinitroethoxy)prop-1-yne is unique due to its combination of an alkyne backbone with a trinitroethoxy substituent. This structure imparts both high energy content and reactivity, making it distinct from other high-energy compounds.
Propriétés
Numéro CAS |
138648-98-3 |
|---|---|
Formule moléculaire |
C5H5N3O7 |
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
3-(2,2,2-trinitroethoxy)prop-1-yne |
InChI |
InChI=1S/C5H5N3O7/c1-2-3-15-4-5(6(9)10,7(11)12)8(13)14/h1H,3-4H2 |
Clé InChI |
LZQIKLHFDRXIPG-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



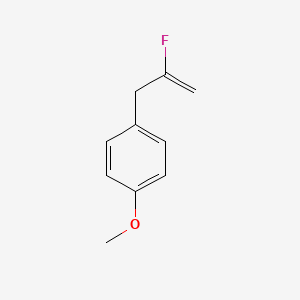
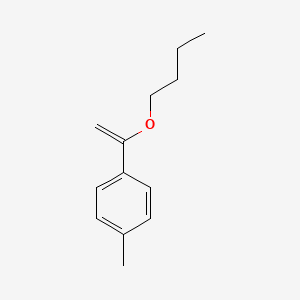
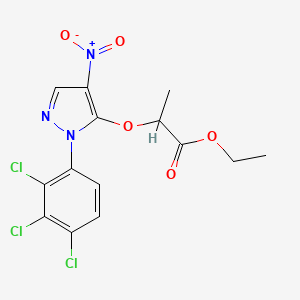
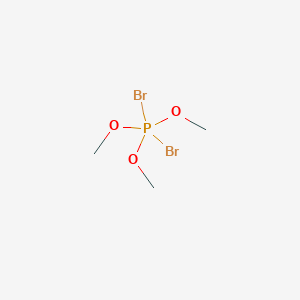

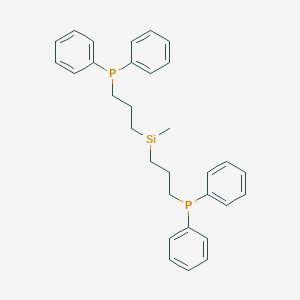
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
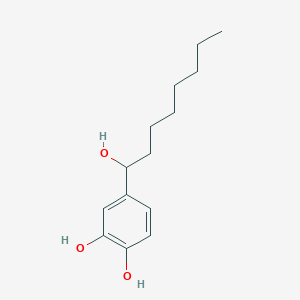

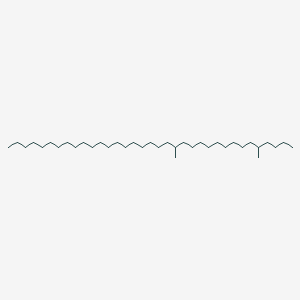
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
